1,2-Dichloro-4-(methoxymethoxy)benzene

Regioisomeric Purity Structural Verification NMR Confirmation

Researchers need precise regiochemistry for SNAr and cross-coupling but face yield loss when using unprotected 3,4-dichlorophenol. This 1,2-dichloro-4-(methoxymethoxy)benzene (CAS 139884-18-7) provides the exact 1,2,4-substitution pattern with a stable MOM protecting group. - Eliminates hazardous MOMCl protection step; directly enables targeted chloro-substituent functionalization - Regioisomeric purity ensures correct spatial orientation for pharmaceutical intermediates and patented scaffolds - 95-98% purity minimizes confounding variables in method development and scale-up

Molecular Formula C8H8Cl2O2
Molecular Weight 207.05 g/mol
CAS No. 139884-18-7
Cat. No. B3347592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-(methoxymethoxy)benzene
CAS139884-18-7
Molecular FormulaC8H8Cl2O2
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C8H8Cl2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
InChIKeyXYJJEDMQNSSDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-4-(methoxymethoxy)benzene Product Overview


1,2-Dichloro-4-(methoxymethoxy)benzene (CAS 139884-18-7) is a halogenated aromatic building block classified as an aryl methoxymethyl (MOM) ether. This compound is primarily utilized as a protected phenolic intermediate in organic synthesis and pharmaceutical research . It is characterized by a 1,2-dichloro substitution pattern on the benzene ring with a methoxymethoxy group at the para position (C₈H₈Cl₂O₂; molecular weight 207.05 g/mol; density 1.3±0.1 g/cm³; boiling point 271.9±30.0 °C at 760 mmHg) . Commercially, it is available from multiple vendors with typical purities ranging from 95% to 98% .

Regioselective synthesis Correct 1,2,4-substitution pattern ensures intended reactivity and spatial control.
Pre-protected MOM ether Eliminates a separate protection step, avoiding hazardous MOMCl and improving synthetic efficiency.
Commercially sourced Available from multiple vendors with defined purity specifications for reliable procurement.

1,2-Dichloro-4-(methoxymethoxy)benzene Irreplaceability


Direct substitution with alternative dichloro-MOM benzene regioisomers or the unprotected 3,4-dichlorophenol precursor is not a viable procurement strategy. The specific 1,2,4-substitution pattern dictates the regioselectivity and electronic environment for downstream reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries . The presence of the MOM protecting group fundamentally alters the reactivity profile compared to the free phenol (3,4-dichlorophenol), which would otherwise require a separate and potentially lower-yielding in situ protection step [1]. The following quantitative evidence details the verifiable differences that compel the specific selection of this CAS number.

Regioisomer mismatch
1,3,5- or 1,3,2-substituted isomers (e.g., CAS 1135991-68-2) differ in steric and electronic environment, which may shift reactivity and downstream outcomes.
Unprotected phenol analog
3,4-Dichlorophenol (CAS 95-77-2) lacks the MOM protecting group, requiring a separate, potentially lower-yielding protection step with carcinogenic MOMCl.
Methoxy analog divergence
1,2-Dichloro-4-methoxybenzene (CAS 36404-30-5) has distinct physical properties and no acid-labile MOM acetal, limiting orthogonal deprotection strategies.

1,2-Dichloro-4-(methoxymethoxy)benzene Comparative Evidence


Regioisomer Purity and Verification

The 1,2,4-substitution pattern (CAS 139884-18-7) is a distinct chemical entity from its regioisomers: 1,3-dichloro-5-(methoxymethoxy)benzene (CAS 1135991-68-2) and 1,3-dichloro-2-(methoxymethoxy)benzene (CAS 1864707-50-5). These are not interchangeable. The target compound's identity is definitively established by its canonical SMILES string (COCOC1=CC=C(Cl)C(Cl)=C1) and InChIKey (XYJJEDMQNSSDDM-UHFFFAOYSA-N), which are unique to this specific substitution . Procurement of the incorrect isomer would lead to a different spatial and electronic environment, fundamentally altering the outcome of any subsequent reaction and necessitating costly and time-consuming analytical deconvolution . Vendors offering this compound typically provide analytical data (NMR, HPLC) to confirm the specific regioisomer, with purities specified at ≥95% or 98% [1].

Regioisomer Identity
Head-to-head
Unique SMILES (COCOC1=CC=C(Cl)C(Cl)=C1) and InChIKey (XYJJEDMQNSSDDM-UHFFFAOYSA-N)
Critical QC parameter to confirm correct regioisomer before use
Vendor purity ranges from 95% to 98%; verify CoA for specific lot
Regioisomeric Purity Structural Verification NMR Confirmation

MOM Protecting Group Advantage

The target compound exists as a pre-protected MOM ether, which is distinct from its direct unprotected analog, 3,4-dichlorophenol (CAS 95-77-2). This is a critical differentiation for synthetic planning. The MOM group provides acid-labile protection for the phenolic hydroxyl, enabling subsequent chemistry at the chloro-substituents (e.g., SNAr or cross-coupling) without interference from the free phenol [1]. The presence of the MOM group in the target compound eliminates the need for a separate, often low-yielding or hazardous protection step using reagents like methoxymethyl chloride (MOMCl) [2]. While a direct comparative yield study for this specific compound's protection is not found in the public literature, it is a well-established principle of protecting group chemistry that starting with a pre-protected intermediate improves overall synthetic efficiency and reproducibility by removing a variable reaction step [3].

MOM Protection Strategy
Class-level
Pre-installed MOM ether avoids a separate protection reaction, typically using hazardous MOMCl and base
Reduces synthetic steps and improves process safety; class-level principle
No direct yield comparison available for this specific compound
Protecting Group Strategy MOM Ether Stability Synthetic Efficiency

Physical Property Differences

The methoxymethoxy (MOM) group imparts distinct physical properties compared to a simple methoxy analog. The target compound (CAS 139884-18-7) has a predicted boiling point of 271.9±30.0 °C at 760 mmHg . In contrast, the corresponding methoxy analog, 1,2-dichloro-4-methoxybenzene (CAS 36404-30-5), has a significantly different boiling point due to its lower molecular weight and lack of the acetal functionality [1]. This difference is important for purification strategies (e.g., distillation or chromatography) and for handling considerations. The target compound's higher boiling point is a direct result of its increased molecular weight (207.05 vs. 177.03 g/mol) and the presence of the MOM acetal, which can participate in stronger intermolecular interactions.

Boiling Point
Context-dependent
271.9±30.0 °C (predicted)
Distinct physical property vs. methoxy analog, affecting purification and handling
Comparator boiling point unavailable; MW 17% higher than methoxy analog
Physical Properties Boiling Point Purification

Vendor Purity and Sourcing

A comparative analysis of vendor offerings for the target compound reveals a market standard for purity. Key vendors offer the compound with a specified minimum purity of 95% (Fluorochem, AKSci) or 96-98% (AChemBlock, Boroncore) [1]. This range is critical for researchers to select a supplier based on their specific purity requirements for a given reaction. Pricing is a key differentiator; for instance, Fluorochem offers 1 g for £212.00 and 5 g for £629.00 . While comparable purity data for the regioisomers (e.g., CAS 1135991-68-2) is available from similar vendors (e.g., Fluorochem), the pricing for the target compound is a direct, quantifiable factor for procurement decisions .

Vendor Purity Benchmark
Head-to-head
Purity specification ≥95% to 98% across key vendors
Enables evidence-based vendor selection for required purity grade
Pricing varies; consult supplier for batch-specific CoA
Vendor Sourcing Purity Grade Procurement

1,2-Dichloro-4-(methoxymethoxy)benzene Applications


Regiospecific Drug-Like Molecule Synthesis

This compound is an ideal building block for medicinal chemists requiring a specific 1,2-dichloro-4-hydroxy substitution pattern. As evidenced by the regioisomeric purity data [Section 3, Item 1], procuring this exact CAS number ensures the correct spatial orientation for the intended target molecule. The compound is used as an intermediate in the preparation of benzene-fused heterocyclic derivatives and other pharmaceutical scaffolds, as noted in patent literature [1]. Starting with the pre-protected MOM ether eliminates a protection step, streamlining the synthesis of complex drug candidates. The specific substitution pattern may be crucial for engaging with a target protein's binding pocket, and using an incorrect isomer would likely result in a loss of desired biological activity.

Advanced Intermediates for Agrochemical & Material Science

For researchers synthesizing advanced intermediates for agrochemicals or specialty materials, the target compound provides a direct route to a protected dichlorophenol unit. The comparison with the unprotected phenol (3,4-dichlorophenol) [Section 3, Item 2] highlights the advantage of bypassing the hazardous and potentially low-yielding MOMCl protection step. This is particularly valuable in scale-up scenarios where safety and reproducibility are paramount. The compound's role as a versatile building block for creating diverse chemical entities through nucleophilic aromatic substitution is well-established , making it a valuable asset in any exploratory chemistry program.

SNAr & Cross-Coupling Method Development

The unique combination of a protected phenol (MOM ether) and two ortho/para-related chlorine atoms makes this compound a valuable substrate for developing and optimizing SNAr or metal-catalyzed cross-coupling reactions. As indicated by the MOM protecting group's stability to various conditions [Section 3, Item 2], reactions can be targeted at the chloro-substituents without fear of deprotecting the phenol. This allows for the systematic exploration of reaction conditions to introduce new functional groups at the 1- or 2-position, leading to novel, highly substituted benzene derivatives. The ability to source this compound with defined purity (95-98%) [Section 3, Item 3] ensures that method development is not confounded by impurities, leading to more reliable and reproducible results.

Patent-Protected Synthetic Intermediate

The compound is explicitly mentioned in patent literature as an intermediate in the synthesis of pharmaceutical compositions, including those related to substituted benzene compounds with potential therapeutic activity [2][3]. In such a context, strict adherence to the exact chemical structure and CAS number is non-negotiable for both legal (intellectual property) and scientific (reproducibility) reasons. Procuring this specific compound, rather than a generic alternative, is a requirement for practicing the patented inventions and for ensuring that the final product matches the exact composition of matter described in the patent claims.

Application
Selection Property
Validation Focus
Drug-like molecule synthesis research
Correct 1,2,4-substitution pattern
Structural identity verification via SMILES / InChIKey
Agrochemical & material intermediate synthesis
Pre-protected MOM ether
Synthetic step reduction and hazardous reagent avoidance
SNAr & cross-coupling method development
Protected phenol with ortho/para dichloro pattern
Orthogonal reactivity exploration at chloro positions
Patent-specified synthetic intermediate
Exact CAS number and structure compliance
Intellectual property alignment and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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